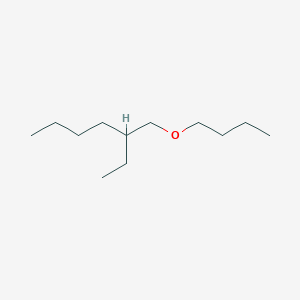

1-Butoxy-2-ethylhexane

描述

Contextual Significance of Ethers in Modern Organic Synthesis

Ethers, a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), hold a significant position in modern organic chemistry. numberanalytics.comsolubilityofthings.com Their general lack of reactivity makes them excellent solvents for a wide array of organic reactions, as they can dissolve both nonpolar and polar substances without interfering with the reaction itself. numberanalytics.comsolubilityofthings.com Well-known examples like diethyl ether and tetrahydrofuran (B95107) (THF) are indispensable in laboratories, particularly for sensitive procedures such as the formation of Grignard reagents. quora.com

Beyond their utility as solvents, the ether linkage is a crucial structural element in numerous natural products, pharmaceuticals, and industrial chemicals. numberanalytics.comsolubilityofthings.com They are integral to the production of items like paints, resins, dyes, and plastics. quora.com The synthesis of this functional group, known as etherification, is a fundamental operation in organic synthesis. The Williamson ether synthesis, a classic method involving an alkoxide and a primary alkyl halide, remains a widely used and important procedure for creating ether linkages. libretexts.org

Structural Characteristics of Branched Ethers and their Chemical Implications

The structure of an ether is based on an sp³ hybridized oxygen atom, which results in a bent molecular geometry, similar to that of water and alcohols. libretexts.org The bond angle of the R-O-R' linkage is typically larger than water's 104.5° due to the steric repulsion between the alkyl or aryl groups. libretexts.org When these substituent groups are branched, it introduces distinct chemical and physical properties compared to their linear counterparts.

Branching in the alkyl chains increases steric hindrance around the ether oxygen. This structural feature can influence the molecule's physical properties; for instance, branched ethers often have lower boiling points than their straight-chain isomers of similar molecular weight due to less effective van der Waals forces. numberanalytics.com This branching also imparts unique solubility characteristics and can enhance properties like hydrophobicity. Research into other branched ethers, such as branched dodecyl phenol (B47542) polyoxyethylene ethers, has shown that these structures can lead to excellent wetting properties, making them valuable as surfactants in industries like textiles and pesticides. rsc.org The increased steric bulk can also make the ether linkage more stable and resistant to cleavage under acidic conditions. numberanalytics.com

Research Landscape of 1-Butoxy-2-ethylhexane within Ether Science

This compound, also known by its IUPAC name 3-(butoxymethyl)heptane, is a specific branched ether with the chemical formula C₁₂H₂₆O. chemspider.com Its structure features a butoxy group attached to a 2-ethylhexane group, which creates a chiral center at the second carbon of the hexyl chain, introducing stereochemical complexity.

Research on this compound has primarily focused on its physical properties and its application as an industrial solvent and additive. It is utilized in formulations for paints, coatings, and cleaning agents, and also serves as an additive in lubricants. smolecule.com Scientific investigations have explored its behavior in mixtures with other solvents to understand how it alters solubility characteristics. smolecule.com The synthesis of this compound is commonly achieved through the Williamson ether synthesis, typically by reacting 2-ethylhexanol with a butyl halide, such as butyl bromide, in the presence of a base.

Detailed research findings have provided specific data on its physical and chemical properties.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₆O | chemspider.comchemeo.comnist.gov |

| Molecular Weight | 186.33 g/mol | chemeo.com |

| CAS Number | 62625-25-6 | chemspider.comchemeo.comnist.gov |

| IUPAC Name | 3-(butoxymethyl)heptane | chemspider.com |

| Normal Boiling Point | 495.94 K | chemeo.com |

| Critical Temperature | 660.05 K | chemeo.com |

| Critical Pressure | 1766.90 kPa | chemeo.com |

| Enthalpy of Vaporization | 44.33 kJ/mol | chemeo.com |

Note: Some physical property data is based on the Joback and Crippen estimation methods. chemeo.com

Spectroscopic Data for this compound

| Spectral Type | Characteristic Absorption |

|---|

Note: IR data confirms the presence of the ether linkage.

Structure

3D Structure

属性

IUPAC Name |

3-(butoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUZCZSOJYCCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334838 | |

| Record name | 1-Butoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-25-6 | |

| Record name | 3-(Butoxymethyl)heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Butoxy 2 Ethylhexane

Fundamental Reactivity Patterns of Dialkyl Ethers

Dialkyl ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. masterorganicchemistry.compressbooks.pub However, they undergo specific reactions under forcing conditions, primarily involving the cleavage of the C-O bond.

Carbon-Oxygen Bond Cleavage Reactions under Acidic Conditions: SN1 versus SN2 Mechanisms in Branched Ether Systems

The most common reaction of ethers is cleavage of the carbon-oxygen bond by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. pressbooks.publibretexts.orglibretexts.org The reaction proceeds via nucleophilic substitution, and the specific mechanism, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen. pressbooks.publibretexts.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.com

The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This converts the alkoxy group (RO-) into a good leaving group (ROH), an alcohol, by transforming a strong base into a much weaker one. masterorganicchemistry.comchemistrysteps.com

For an unsymmetrical ether like 1-butoxy-2-ethylhexane, the subsequent step depends on the nature of the alkyl groups: a primary butyl group and a secondary, branched 2-ethylhexyl group.

SN2 Mechanism: This pathway is favored for ethers with methyl, primary, or secondary alkyl groups where a stable carbocation cannot be readily formed. pressbooks.publibretexts.orgwikipedia.org The halide nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered protonated carbon center. pressbooks.publibretexts.org In the case of this compound, the attack would preferentially occur at the primary carbon of the butyl group rather than the more hindered secondary carbon of the 2-ethylhexyl group. pressbooks.pub This results in the formation of 1-iodobutane and 2-ethylhexan-1-ol.

SN1 Mechanism: This pathway dominates when one of the alkyl groups can form a stable carbocation, such as a tertiary, benzylic, or allylic group. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.comfiveable.me The protonated ether first dissociates to form an alcohol and a relatively stable carbocation. The carbocation is then attacked by the halide nucleophile. While the 2-ethylhexyl group is secondary, significant branching might provide some stabilization to a potential carbocation, but it is generally not considered stable enough to strongly favor an SN1 pathway over SN2, especially with a good nucleophile like iodide. masterorganicchemistry.compharmaguideline.com Therefore, for this compound, the SN2 mechanism is the more probable route for cleavage.

The table below summarizes the key factors influencing the reaction mechanism in the acidic cleavage of ethers.

| Factor | SN1 Mechanism | SN2 Mechanism |

| Substrate Structure | Favored by tertiary, allylic, or benzylic ethers that form stable carbocations. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.comfiveable.me | Favored by methyl, primary, and less hindered secondary ethers. pressbooks.publibretexts.orgwikipedia.org |

| Reaction Intermediate | Carbocation. fiveable.mevedantu.com | Transition state. vedantu.comyoutube.com |

| Rate Determining Step | Formation of the carbocation (unimolecular). vedantu.commasterorganicchemistry.com | Nucleophilic attack on the protonated ether (bimolecular). vedantu.commasterorganicchemistry.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, alcohols) are sufficient. pharmaguideline.comlibretexts.org | Requires a strong nucleophile (e.g., I⁻, Br⁻). pharmaguideline.comlibretexts.org |

| Solvent | Favored by polar protic solvents that stabilize the carbocation. pharmaguideline.comlibretexts.org | Favored by polar aprotic solvents. pharmaguideline.comlibretexts.org |

| Stereochemistry | Racemization at a chiral center. vedantu.commasterorganicchemistry.com | Inversion of configuration at a chiral center. masterorganicchemistry.com |

Reactivity with Halogenating Agents: Regioselectivity in α-Halogenation

Ethers can react with halogens like chlorine (Cl₂) and bromine (Br₂) in the presence of light or in the dark, typically through a free-radical mechanism. This reaction results in the substitution of hydrogen atoms on the carbons adjacent to the ether oxygen (α-carbons) with halogen atoms. organicmystery.com

In this compound, there are two different α-carbons: the methylene (-CH₂-) group of the butoxy chain and the methine (-CH-) group of the 2-ethylhexyl chain. The regioselectivity of α-halogenation is determined by the relative stability of the radical intermediate formed upon hydrogen abstraction. The stability of carbon radicals follows the order: tertiary > secondary > primary.

The hydrogen on the secondary α-carbon of the 2-ethylhexyl group is more readily abstracted than a hydrogen on the primary α-carbon of the butoxy group because it leads to a more stable secondary radical. Therefore, halogenation is expected to occur preferentially at the α-position of the 2-ethylhexyl group.

Radical Chemistry of Butoxy Derivatives

Formation and Reactivity of Alkoxy Radicals (e.g., 1-butoxy, 2-butoxy radicals)

Alkoxy radicals (RO•) are highly reactive, neutral chemical intermediates. fiveable.meacs.org They can be generated from various precursors, including the homolytic cleavage of the O-H bond in alcohols or the O-O bond in peroxides, often initiated by heat or UV light. fiveable.meacs.org The tert-butoxy radical is a well-studied example. nih.govacs.org

Once formed, alkoxy radicals undergo several characteristic reactions:

Hydrogen Atom Abstraction (HAT): Alkoxy radicals can abstract a hydrogen atom from another molecule, often from a C-H bond, to form an alcohol and a new carbon-centered radical. nih.gov Intramolecular HAT is also possible, commonly occurring at a δ-carbon position through a six-membered ring transition state (1,5-HAT). nih.gov

β-Scission: This is a fragmentation reaction where a C-C bond beta to the oxygen atom breaks, yielding a carbonyl compound (an aldehyde or ketone) and a new, often more stable, alkyl radical. nih.govnih.gov

Addition to π-Bonds: Alkoxy radicals can add to double or triple bonds, forming a new carbon-centered radical. nih.gov

The specific pathway taken by a butoxy radical depends on its structure (e.g., 1-butoxy vs. 2-butoxy vs. tert-butoxy) and the reaction conditions. For example, the tert-butoxy radical is known to undergo β-scission to produce a methyl radical and acetone. nih.gov

| Reaction Type | Description | Example Product(s) from a Butoxy Radical |

| Hydrogen Abstraction | The radical abstracts a hydrogen atom from a substrate (R'-H). nih.gov | Butanol and an alkyl radical (R'•) |

| β-Scission | Fragmentation of a C-C bond beta to the oxygen atom. nih.govnih.gov | Aldehyde/Ketone and an alkyl radical |

| Addition | The radical adds across a double or triple bond. nih.gov | A larger carbon-centered radical |

Oxygen-Dependent Radical Reactions and Mechanistic Interpretations in Complex Systems

In the presence of molecular oxygen (O₂), the radical chemistry of ethers becomes more complex, leading to autoxidation. jove.com This process is a free-radical chain reaction. jove.comyoutube.com

The mechanism involves the following key steps:

Initiation: An initiator abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. jove.compearson.com This is the rate-determining step and is favored at the more substituted α-carbon due to the greater stability of the resulting radical.

Propagation:

The carbon-centered radical rapidly reacts with molecular oxygen (which is a diradical) to form a peroxy radical (ROO•). pearson.com

This peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and regenerating the initial carbon-centered radical. jove.compearson.com This new radical can then continue the chain reaction. jove.comyoutube.com

Termination: The reaction is terminated when two radicals combine to form a non-radical product. jove.com

This oxygen-dependent pathway is crucial in understanding the degradation and peroxide formation in ethers upon storage.

Oxidation Pathways of Branched Ethers: Peroxide Formation and Autoxidation Processes

Ethers are well-known for their tendency to form explosive peroxides when exposed to air and light over time. organicmystery.comjove.comosu.edustanford.eduutexas.edu This process, known as autoxidation, is a significant safety concern. jove.comresearchgate.netrsc.org The mechanism is the free-radical chain reaction described in section 3.2.2.

The structure of the ether plays a significant role in the rate of peroxide formation. The reaction is initiated by the abstraction of an α-hydrogen. Ethers with secondary alkyl groups, like this compound, are particularly susceptible because the secondary hydrogen is more easily abstracted than a primary hydrogen, leading to a more stable secondary radical intermediate. osu.edustanford.educornell.edu

The primary products of autoxidation are hydroperoxides and dialkyl peroxides. jove.comdoubtnut.com These compounds, particularly the hydroperoxides, are unstable and can decompose violently upon heating, friction, or mechanical shock. jove.comutexas.eduwikipedia.org The presence of peroxides can be detected using a potassium iodide (KI) solution; a positive test results in the liberation of iodine, causing a yellow or brown color. organicmystery.comwikipedia.org

Due to this hazardous reactivity, peroxide-forming chemicals like ethers are often stored with inhibitors, such as butylated hydroxytoluene (BHT), which act as radical scavengers to interrupt the chain reaction. stanford.eduwikipedia.org

Investigating Nucleophilic and Electrophilic Interactions involving the Ether Linkage

The reactivity of the ether linkage in this compound is fundamentally governed by the chemical nature of the oxygen atom, which possesses two lone pairs of electrons, and the character of the adjacent carbon-oxygen (C-O) bonds. These features render the ether susceptible to interactions with both nucleophiles and electrophiles under specific conditions. While ethers are generally considered to be relatively unreactive, which contributes to their utility as solvents, the ether bond in this compound can undergo cleavage through nucleophilic substitution pathways, typically under acidic catalysis. wikipedia.org Furthermore, the non-bonding electrons on the oxygen atom allow for electrophilic interactions, forming the basis of its Lewis base character.

Nucleophilic Interactions and Cleavage Pathways

Nucleophilic attack on an ether, such as this compound, necessitates the conversion of the alkoxy group into a better leaving group. masterorganicchemistry.com This is because the alkoxide anion (RO⁻) is a strong base and, consequently, a poor leaving group. The most common method to achieve this is through protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org This initial acid-base reaction forms an oxonium ion, which is a key intermediate in the cleavage of the ether bond.

The subsequent nucleophilic attack by a halide ion (Br⁻ or I⁻) on the protonated ether can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dictated by the structure of the alkyl groups attached to the ether oxygen. wikipedia.org For this compound, both the butyl and the 2-ethylhexyl groups are primary. In such cases, the reaction is highly likely to proceed via an S(_N)2 mechanism, as the formation of primary carbocations is energetically unfavorable. libretexts.org

The S(_N)2 reaction involves a backside attack by the nucleophile on the less sterically hindered carbon atom adjacent to the oxonium ion. libretexts.org In the case of this compound, a comparison of the steric hindrance around the α-carbons of the butyl and 2-ethylhexyl groups is crucial. The butyl group is a straight-chain primary alkyl group, whereas the 2-ethylhexyl group is a branched primary alkyl group. The branching at the β-position of the 2-ethylhexyl group increases the steric bulk around the α-carbon, making it a less favorable site for nucleophilic attack. libretexts.org

Consequently, the nucleophilic attack by the halide ion will preferentially occur at the α-carbon of the less sterically hindered n-butyl group. This results in the cleavage of the butyl-oxygen bond, leading to the formation of 1-bromobutane (in the case of HBr) and 2-ethylhexan-1-ol.

Protonation of the ether oxygen: The ether acts as a Lewis base, and its oxygen atom is protonated by the strong acid to form an oxonium ion.

Nucleophilic attack: The halide anion, a good nucleophile, attacks the less sterically hindered α-carbon of the alkyl groups attached to the positively charged oxygen, leading to the cleavage of the C-O bond.

Table 1: Predicted Products of Nucleophilic Cleavage of this compound with HBr

| Reactant | Reagent | Major Products | Minor Products |

| This compound | HBr | 1-Bromobutane and 2-Ethylhexan-1-ol | 1-Bromo-2-ethylhexane and Butan-1-ol |

The relative rates of S(_N)2 reactions are highly sensitive to steric hindrance. The significant difference in steric bulk between a primary and a branched primary alkyl group can lead to a high degree of regioselectivity in the cleavage reaction.

Table 2: Relative Reaction Rates of S(_N)2 Reactions for Different Alkyl Halides

| Alkyl Halide | Relative Rate |

| Methyl | 30 |

| Ethyl | 1 |

| Propyl | 0.4 |

| Butyl | 0.4 |

| Isobutyl | 0.025 |

| Neopentyl | 0.00001 |

| Data is generalized to illustrate the effect of steric hindrance on S(_N)2 reaction rates. |

Electrophilic Interactions

The lone pairs of electrons on the oxygen atom of the ether linkage in this compound allow it to function as a Lewis base, enabling interactions with electrophiles. The most fundamental electrophilic interaction is the protonation by Brønsted acids, as discussed in the context of nucleophilic cleavage.

Beyond protonation, the ether oxygen can also interact with other Lewis acids. For instance, ethers can form coordination complexes with metal ions and other electron-deficient species. The oxygen atom donates a pair of electrons to the electrophile, forming a coordinate covalent bond.

While the ether linkage itself does not typically undergo electrophilic substitution in the same manner as aromatic systems, the initial electrophilic attack on the oxygen atom is a critical first step in many of its reactions. The formation of the oxonium ion intermediate significantly alters the reactivity of the molecule, making the adjacent carbon atoms more susceptible to nucleophilic attack.

Computational studies on the protonation energies of ethers indicate that the process is generally exothermic, with the extent of protonation being dependent on the acidity of the medium and the structure of the ether. The presence of alkyl groups, such as the butyl and 2-ethylhexyl groups in this compound, can influence the basicity of the ether oxygen through inductive effects.

Table 3: Calculated Protonation Energies of Simple Ethers

| Ether | Protonation Energy (kcal/mol) |

| Dimethyl ether | -188.5 |

| Diethyl ether | -194.2 |

| Diisopropyl ether | -198.7 |

| Values are representative and intended to show the trend of increasing basicity with alkyl substitution. |

The increased electron density on the oxygen atom due to the electron-donating nature of the alkyl groups in this compound enhances its Lewis basicity compared to simpler ethers like dimethyl ether. This facilitates the initial electrophilic interaction, which is a prerequisite for the subsequent nucleophilic cleavage of the ether bond.

Theoretical and Computational Investigations of 1 Butoxy 2 Ethylhexane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule from first principles. wikipedia.org These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic descriptors. unair.ac.iduol.de

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties

Ab initio and Density Functional Theory (DFT) are powerful computational tools for determining the ground state properties of molecules like 1-Butoxy-2-ethylhexane. wikipedia.orgchemrxiv.org Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. unair.ac.id DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy for many systems. nih.govscispace.comchemrxiv.org

A typical computational study of this compound would involve geometry optimization to find the lowest energy structure. Following optimization, various ground-state properties can be calculated. These properties are crucial for understanding the molecule's reactivity, polarity, and stability. For instance, DFT calculations on related ether compounds have been used to determine optimized geometries, bond lengths, and electronic energies. researchgate.net

Below is an illustrative table of ground state properties that would be calculated for this compound using a common DFT functional like B3LYP with a 6-31G* basis set.

| Property | Illustrative Calculated Value | Description |

|---|---|---|

| Total Electronic Energy (Hartree) | -623.45 | The total energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment (Debye) | 1.25 | A measure of the molecule's overall polarity arising from charge separation. |

| HOMO Energy (eV) | -9.8 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 4.5 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 14.3 | The energy difference between the HOMO and LUMO, indicating electronic stability and reactivity. |

Conformational Analysis and Energy Landscapes of Branched Ethers

Due to the presence of multiple single bonds, branched ethers like this compound can exist in numerous spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for converting between them (transition states). cwu.edu This is achieved by systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy at each step.

The resulting energy landscape reveals the most probable shapes the molecule will adopt. For a molecule with the structural complexity of this compound, several low-energy conformers are expected, differing primarily in the orientation of the butyl and 2-ethylhexyl chains relative to the central ether oxygen. Computational studies on other flexible molecules have successfully mapped these landscapes, identifying stable anti and gauche conformations and the energetic penalties associated with eclipsed forms. cwu.edu

The following table presents hypothetical data from a conformational analysis of the C-C-O-C dihedral angle in this compound, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180 | 0.00 | The most stable conformer with bulky groups farthest apart. |

| Gauche | 60 | 0.95 | A less stable conformer with some steric interaction. |

| Eclipsed (Transition State) | 120 | 3.50 | An unstable, high-energy state representing the barrier to rotation. |

Computational Modeling of Reaction Dynamics and Kinetics

Computational methods can simulate chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. These models are used to map reaction pathways, identify intermediates and transition states, and calculate activation energies, which determine reaction rates.

Simulation of C-O Bond Activation and Cleavage Processes

The ether C-O bond is central to the reactivity of this compound. Computational simulations, particularly using DFT, can model the process of breaking this bond. Such studies are common for ethers, especially in contexts like lignin depolymerization and biofuel research. frontiersin.orgnih.gov A typical simulation would investigate a reaction pathway, for example, acid-catalyzed cleavage. The calculation would identify the structure of the transition state and determine the activation energy required for the reaction to proceed.

DFT studies on the cleavage of other ethers, such as t-butyl methyl ether or β-O-4 linkages in lignin models, have shown that the activation barrier is highly dependent on the catalyst and reaction conditions. frontiersin.orgunirioja.es For this compound, a simulation might reveal the free energy profile of the reaction, as illustrated by the hypothetical data below for a generic acid-catalyzed cleavage.

| Reaction Step | Description | Illustrative Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁺ | 0.0 |

| Intermediate | Protonated Ether | -10.5 |

| Transition State | C-O Bond Breaking | +15.2 |

| Products | Butanol + 2-Ethylhexene + H⁺ | -5.8 |

Prediction of Spectroscopic Signatures via Computational Methods (e.g., IR, NMR)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. nih.gov By calculating the vibrational frequencies of molecular bonds, one can generate a theoretical Infrared (IR) spectrum. acs.org Similarly, by calculating the magnetic shielding around atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be produced. chemrxiv.orgnih.gov

These predictions are achieved by performing frequency and NMR calculations on the optimized geometry of the molecule, typically using DFT. The calculated spectra can then be compared to experimental data to confirm a structure or to aid in the interpretation of complex experimental results. For this compound, this would involve identifying characteristic C-O stretching frequencies in the IR spectrum and predicting the chemical shifts for the unique hydrogen and carbon atoms in the NMR spectra.

The table below shows a comparison of hypothetical computationally predicted IR frequencies for key functional groups in this compound against typical experimental ranges.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2935 |

| C-H Bend (Alkyl) | 1350-1470 | 1458 |

| C-O-C Stretch (Ether) | 1070-1150 | 1115 |

Molecular Mechanics and Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics provides high accuracy for single molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying large systems or molecules in a condensed phase (e.g., in a liquid). nih.govresearchgate.net These methods use classical physics approximations and simplified energy expressions called force fields to model atomic motions and interactions over time.

An MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box and calculating their movements over a period of nanoseconds or microseconds. The simulation would provide detailed information on the bulk properties of the liquid, such as density and viscosity. researchgate.net Crucially, it would also reveal the nature of intermolecular interactions, such as van der Waals forces, which govern the liquid's structure and behavior. Analysis of the simulation trajectories can yield radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering a picture of the liquid's local structure. Studies on other ethers have used MD to understand how factors like chain branching affect packing and intermolecular forces. nih.gov

Application of Quantitative Structure-Activity Relationships (QSAR) in Ether Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or a specific chemical property. wikipedia.orgnih.govfiveable.me In the field of ether chemistry, QSAR serves as a valuable tool for predicting the behavior of these compounds, thereby reducing the need for extensive and resource-intensive experimental testing. nih.govnih.gov These models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured activity or property. rsc.orglibretexts.orgmdpi.com

The development of a QSAR model involves several key steps, including the selection of a dataset of molecules with known activities, the calculation of relevant molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation to ensure its predictive power. libretexts.org

Molecular Descriptors in Ether QSAR Models

A wide range of molecular descriptors can be calculated to quantify the structural features of ethers for use in QSAR models. These descriptors are typically categorized based on the type of information they encode. For ethers, important descriptors often relate to lipophilicity, steric properties, and electronic characteristics, which govern their transport, binding, and reactivity.

For instance, studies on glycol ethers have utilized autocorrelation descriptors that encode for lipophilicity, molar refractivity, and the capacity for hydrogen bonding. tandfonline.comtandfonline.comnih.gov In research concerning the anesthetic action of polyhalogenated ethers, key descriptors included the octanol/water partition coefficient (log P), molecular polarizability, and parameters related to electrostatic potential. nih.gov These findings indicate that anesthetic effects may be driven by a combination of lipophilic, steric, and coulombic interactions. nih.gov

Below is a table of common molecular descriptors used in QSAR studies of ethers.

| Descriptor Category | Specific Descriptor | Description | Relevance to Ethers |

| Lipophilicity | Log P (Octanol/Water Partition Coefficient) | Measures the hydrophobicity of a compound. | Influences the ability of an ether to cross biological membranes and accumulate in fatty tissues. |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability. | Describes the size and shape of the ether molecule, which is crucial for receptor binding. |

| Molecular Weight (MW) | The mass of one mole of the substance. | A fundamental descriptor related to the overall size of the molecule. | |

| McGowan Volume (mcvol) | A calculated molecular volume based on atomic contributions. chemeo.com | Provides another measure of molecular size and steric hindrance. | |

| Electronic | Molecular Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Important for understanding non-covalent interactions, such as van der Waals forces. nih.gov |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Reflects the polarity of the ether, which can influence its solubility and binding interactions. | |

| H-bond Acceptor/Donor Ability | Quantifies the capacity of a molecule to act as a hydrogen bond acceptor or donor. | The ether oxygen atom is a hydrogen bond acceptor, a key feature in its interactions. tandfonline.comtandfonline.com |

Predictive Models for Ethers

QSAR models have been successfully applied to predict various biological and physicochemical properties of different classes of ethers. These predictive capabilities are crucial for applications ranging from drug design to environmental risk assessment.

Toxicity Prediction: A significant application of QSAR in ether chemistry is the prediction of toxicity. For example, QSAR models have been developed to assess the adult and developmental toxicity of glycol ethers. tandfonline.comtandfonline.comnih.gov These models help in screening large numbers of chemicals to identify those that may pose a developmental hazard without resorting to extensive animal testing. tandfonline.com The Agency for Toxic Substances and Disease Registry (ATSDR) has also utilized Quantitative Structure Toxicity Relationship (QSTR) models to evaluate the mutagenicity, carcinogenicity, and developmental toxicity of ethylene glycol mono-n-alkyl ethers and their metabolites. nih.gov

Anesthetic Activity: Historically, ethers like diethyl ether were among the first general anesthetics. longdom.org Modern research employs QSAR to understand the anesthetic action of newer, often polyhalogenated, ethers. nih.govnih.govresearchgate.net QSAR studies have shown that the anesthetic potency of these compounds can be modeled using descriptors related to lipophilicity and electronic interactions, providing insights into their mechanism of action. nih.gov

The table below summarizes some of the key applications of QSAR in predicting the properties and activities of ethers.

| Predicted Endpoint | Class of Ether Studied | Key Findings |

| Developmental Toxicity | Glycol Ethers | Toxicity can be modeled using descriptors for lipophilicity, molar refractivity, and hydrogen bonding ability. tandfonline.comtandfonline.comnih.gov |

| Anesthetic Potency | Polyhalogenated Ethers | Anesthetic action is correlated with a combination of lipophilic, steric, and electrostatic parameters. nih.govnih.gov |

| General (Eco)toxicological Properties | Aliphatic Ethers | QSAR and chemical grouping can be used to predict physicochemical and (eco)toxicological properties. nih.gov |

| Carcinogenicity/Mutagenicity | Ethylene Glycol Ethers | QSTR models predicted no mutagenicity or carcinogenicity for parent compounds but did indicate potential for developmental toxicity. nih.gov |

While specific QSAR models for this compound are not detailed in the surveyed literature, its structural characteristics as an aliphatic ether make it a suitable candidate for such analysis. The physicochemical properties of this compound can serve as descriptors in QSAR models to predict its biological activities and potential hazards based on models developed for structurally similar ethers.

The following table presents some calculated physicochemical properties for this compound that could be utilized as descriptors in a QSAR study.

| Property | Value | Method |

| Molecular Weight | 186.33 g/mol | - |

| Log P (Octanol/Water partition coefficient) | 4.019 | Crippen Method chemeo.com |

| McGowan's characteristic volume (mcvol) | 185.810 ml/mol | McGowan Method chemeo.com |

| Normal Boiling Point (tb) | 495.94 K | Joback Method chemeo.com |

| Water Solubility (log10ws) | -3.69 (mol/l) | Crippen Method chemeo.com |

These descriptors, particularly Log P and McGowan volume, are fundamental inputs for QSAR models predicting toxicity and other biological activities, as they relate to the compound's bioavailability and steric interactions. The application of established QSAR methodologies for aliphatic and glycol ethers could therefore provide valuable insights into the potential biological and environmental profile of this compound.

Environmental Transformation and Degradation Pathways of 1 Butoxy 2 Ethylhexane

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that transform chemical compounds in the environment. For 1-Butoxy-2-ethylhexane, these mechanisms are most relevant in the atmosphere and, to a lesser extent, in aquatic systems.

Atmospheric Oxidation by Hydroxyl Radicals and Ozone: Rate Constants and Half-Life Estimations

Once released into the atmosphere, this compound is susceptible to oxidation by photochemically generated reactive species. The primary oxidant in the troposphere is the hydroxyl radical (OH), which is responsible for the atmospheric degradation of most volatile organic compounds. The reaction with ozone (O₃) is generally a significant loss process only for compounds containing carbon-carbon double bonds and is therefore considered a negligible pathway for saturated aliphatic ethers like this compound.

The atmospheric half-life (t₁/₂) can be calculated from the rate constant (kOH) and the average atmospheric concentration of OH radicals.

| Parameter | Estimated Value |

| OH Radical Reaction Rate Constant (kOH) | ~1.7 x 10⁻¹¹ cm³/molecule-sec |

| Assumed Average OH Concentration | 1.5 x 10⁶ molecules/cm³ |

| Estimated Atmospheric Half-Life (t₁/₂) | ~16 hours |

This interactive table is based on estimations from Structure-Activity Relationship (SAR) models for atmospheric oxidation.

This relatively short half-life indicates that this compound is not expected to persist in the atmosphere and is unlikely to undergo long-range atmospheric transport.

Hydrolysis and Other Non-Biological Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage (C-O-C) in aliphatic ethers like this compound is chemically stable and highly resistant to hydrolysis under typical environmental conditions of temperature and pH (pH 4-9). researchgate.netnih.gov Cleavage of the ether bond generally requires extreme conditions, such as high temperatures and the presence of strong acids, which are not found in the natural environment. stackexchange.com Therefore, hydrolysis is not considered a relevant environmental degradation pathway for this compound. researchgate.netcdc.gov

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is expected to be the primary removal mechanism for this compound in soil and aquatic environments. While specific studies on this compound are limited, extensive research on analogous compounds, such as 2-butoxyethanol (B58217) and other simple ethers, provides a strong basis for understanding its likely metabolic pathways.

Identification of Microbial Strains Capable of Ether Degradation (e.g., 2-butoxyethanol degradation pathways)

Numerous bacterial strains have been isolated from various environments, including soil, activated sludge, and biofilters, that are capable of utilizing glycol ethers and other aliphatic ethers as their sole source of carbon and energy. nih.gov Studies on the biodegradation of the structural analog 2-butoxyethanol have identified several effective microbial genera. nih.govresearchgate.netresearchgate.net It is highly probable that these or similar microorganisms can also degrade this compound.

| Microbial Genus | Example Species | Environment of Isolation |

| Pseudomonas | P. putida, P. vancouverensis | Forest Soil, Biofilter, Activated Sludge |

| Hydrogenophaga | H. pseudoflava | Biofilter |

| Gordonia | G. terrae | Activated Sludge |

| Cupriavidus | C. oxalaticus | Bioscrubber |

| Rhodococcus | Rhodococcus sp. | Sewage Sludge |

This interactive table showcases microbial strains identified as capable of degrading 2-butoxyethanol and other ethers, which are considered relevant analogues for this compound. nih.govresearchgate.netnih.gov

The gram-positive strain Gordonia terrae has been noted for its ability to also degrade nonpolar ethers like diethyl ether, suggesting it may possess a versatile enzymatic system for ether cleavage. nih.govresearchgate.net

Enzymatic Cleavage of the Ether Bond: Proposed Metabolic Intermediates

The central step in the biodegradation of ethers is the enzymatic cleavage of the stable ether bond. The most common mechanism for the aerobic degradation of aliphatic ethers is initiated by a monooxygenase enzyme, such as a cytochrome P450-dependent monooxygenase. nih.gov This enzyme catalyzes the hydroxylation of a carbon atom adjacent to the ether oxygen.

This reaction forms an unstable hemiacetal intermediate, which then spontaneously (non-enzymatically) decomposes into an aldehyde and an alcohol. nih.govnih.gov For this compound, there are two possible sites for this initial hydroxylation, leading to two potential sets of primary degradation products:

Pathway A: Attack on the butoxy side would yield 2-ethylhexanol and butanal .

Pathway B: Attack on the 2-ethylhexane side would yield butanol and 2-ethylhexanal .

The resulting alcohols and aldehydes are common metabolic intermediates that are readily biodegradable by a wide range of microorganisms. who.int They would likely be further oxidized to their corresponding carboxylic acids and ultimately mineralized to carbon dioxide and water through central metabolic pathways like the citric acid cycle. cdc.gov

Biodegradation Kinetics and Environmental Factors Influencing Microbial Activity

The biodegradation of this compound, a member of the glycol ether family, is a key process in its environmental fate. While specific kinetic data for this compound is limited, the biodegradation of glycol ethers, in general, is known to be influenced by a variety of environmental factors and microbial populations.

Biodegradation Kinetics:

The rate of biodegradation is dependent on the presence of adapted microbial communities. Studies on other glycol ethers have shown that bacteria, such as Pseudomonas sp. and Xanthobacter autotrophicus, isolated from soil and activated sludge can assimilate and degrade these compounds. nih.gov The degradation process typically involves the oxidation of the terminal alcohol group, followed by the cleavage of the ether bond. nih.gov For some glycol ethers, degradation rates can be on the order of 2,000 mg/L/day under laboratory conditions with acclimatized microbial consortia. osti.gov However, the rate for this compound specifically would depend on its molecular structure and the specific microbial populations present in a given environment. The persistence of a chemical is often described by its half-life, which can be categorized as low (less than 16 days), moderate (16 to 59 days), or high (over 60 days). orst.edu Without specific studies, the exact half-life of this compound in various environmental compartments remains undetermined.

Environmental Factors Influencing Microbial Activity:

Several environmental factors can significantly impact the rate and extent of microbial degradation of organic compounds like this compound. pjoes.com These factors create the conditions necessary for microbial populations to thrive and metabolize the compound.

Microbial Population: The presence of microorganisms capable of degrading glycol ethers is the primary requirement. The composition and activity of the bacterial flora are crucial. pjoes.comutm.md Mixed microbial cultures often show improved degradation capabilities compared to single strains. nih.gov

Temperature: Temperature affects microbial metabolism and enzymatic activity. While degradation can occur at a range of temperatures, optimal rates are typically observed under mesophilic conditions. However, degradation of some glycols has been observed at temperatures as low as 4°C, albeit at a slower rate than at 25°C. osti.gov

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is vital for microbial growth and activity. pjoes.com

Oxygen Concentration: Aerobic biodegradation, which is generally faster for many organic compounds, requires the presence of oxygen. In anaerobic conditions, the degradation pathway and rate can differ significantly. bohrium.com

pH: The pH of the soil or water can influence microbial enzyme function and the bioavailability of the compound.

Substrate Concentration: The concentration of this compound can also affect its degradation. In some cases, very high concentrations can be inhibitory to microbial activity. utm.md

Environmental Partitioning and Transport Behavior

The movement and distribution of this compound in the environment are governed by its physical and chemical properties. These properties determine its tendency to volatilize into the atmosphere, adsorb to soil and sediment, or leach into groundwater.

Volatilization and Atmospheric Dispersion

Sorption to Environmental Matrices (e.g., soil, sediment)

Sorption is the process by which a chemical binds to solid particles such as soil or sediment. This process is critical in determining the mobility and bioavailability of the compound. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For neutral hydrophobic organic compounds, Koc is directly proportional to the quantity of organic matter in the soil or sediment. ecetoc.org

The octanol-water partition coefficient (log Kow) is often used to estimate the Koc. For this compound, the calculated log Kow is 4.019, indicating a high potential for sorption to organic matter in soil and sediment. chemeo.com This suggests that the compound is likely to be relatively immobile in environments with high organic carbon content. The sorption process is influenced by various factors including the organic matter content, clay mineral content, particle size distribution, and pH of the soil or sediment. ecetoc.org

Leaching Potential in Aquatic and Terrestrial Systems

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The potential for a chemical to leach is inversely related to its sorption potential.

Given the high estimated log Kow of this compound, its sorption to soil organic matter is expected to be significant. chemeo.com This strong sorption tendency reduces its concentration in the soil water, thereby limiting its potential to leach into groundwater. Compounds with high Koc values are generally considered to have low mobility and a low leaching potential. Therefore, this compound is expected to be largely retained in the upper soil layers, particularly in soils with a significant amount of organic matter.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 186.33 | g/mol | chemeo.com |

| Normal Boiling Point | 495.94 | K | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 4.019 | chemeo.com | |

| Water Solubility (log10WS) | -3.69 | mol/l | chemeo.com |

| McGowan's Characteristic Volume | 185.810 | ml/mol | chemeo.com |

Advanced Analytical Methodologies for the Detection and Quantification of 1 Butoxy 2 Ethylhexane

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with chromatography, is an indispensable tool for the definitive identification and trace-level quantification of 1-Butoxy-2-ethylhexane.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint that can be used for library matching and structural confirmation. The NIST WebBook provides the electron ionization mass spectrum for this compound, which would show characteristic fragment ions resulting from cleavage of the ether bond and alkyl chains. nist.gov

Key EI Fragmentation Ions for this compound (C₁₂H₂₆O, MW: 186.33)

| m/z | Proposed Fragment |

| 129 | [M - C₄H₉]⁺ |

| 113 | [M - C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ (base peak) |

| 41 | [C₃H₅]⁺ |

| This is an interactive data table. You can sort and filter the data as needed. |

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule [M+H]⁺, which is valuable for confirming the molecular weight of the analyte. libretexts.orgms-textbook.com For ethers like this compound, common CI reagent gases such as methane or isobutane can be used. Methane, being a stronger proton donor, may induce some fragmentation, while isobutane would provide even softer ionization, yielding a spectrum dominated by the [M+H]⁺ ion at m/z 187.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is instrumental in elucidating fragmentation pathways and quantifying analytes in complex matrices. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 187), generated via a soft ionization technique like CI or electrospray ionization (ESI), would be isolated and then subjected to collision-induced dissociation (CID).

The resulting product ions would provide detailed structural information. The fragmentation would likely involve the cleavage of the C-O bonds and rearrangements. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of neutral molecules such as butene or water, and the formation of characteristic carbocations.

Predicted MS/MS Fragmentation of [M+H]⁺ of this compound (m/z 187)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 187 | 131 | C₄H₈ (Butene) |

| 187 | 113 | C₄H₉OH (Butanol) |

| 187 | 87 | C₇H₁₄ |

| 131 | 75 | C₄H₈ (Butene) |

| This is an interactive data table. You can sort and filter the data as needed. |

By studying these fragmentation pathways, a highly selective and sensitive analytical method, such as Selected Reaction Monitoring (SRM), can be developed for the robust quantification of this compound.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. uci.edu Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess high resolving power, enabling the differentiation of ions with very small mass differences. thermofisher.comrsc.org This capability is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

The molecular formula for this compound is C₁₂H₂₆O. nist.govnist.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule is calculated to be 186.198365 Da. In mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ or another adduct. For the protonated species, the theoretical accurate mass would be 187.206190 Da.

During analysis, the HRMS instrument measures the mass-to-charge ratio (m/z) of the ion with high precision. The mass accuracy of the measurement is then expressed in parts per million (ppm) and is calculated using the following formula researchgate.net:

Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ researchgate.net

A low mass error, typically below 5 ppm, provides strong evidence for the proposed elemental composition. researchgate.net For instance, if the measured m/z of the [M+H]⁺ ion of this compound was found to be 187.20598, the mass error would be calculated as -1.12 ppm, confirming the elemental formula of C₁₂H₂₆O. This high degree of accuracy is essential for structural confirmation, especially in complex mixtures where multiple components may be present. thermofisher.com

Table 1: Theoretical Accurate Mass Data for this compound and its Common Adducts

| Species | Molecular Formula | Theoretical m/z |

| Neutral Molecule [M] | C₁₂H₂₆O | 186.198365 |

| Protonated Molecule [M+H]⁺ | C₁₂H₂₇O⁺ | 187.206190 |

| Sodiated Adduct [M+Na]⁺ | C₁₂H₂₆ONa⁺ | 209.187610 |

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its ether linkage and its alkane backbone. nist.gov The most prominent bands are associated with C-H and C-O bond vibrations.

The spectrum is dominated by strong, sharp peaks in the 2850-2960 cm⁻¹ region, which are characteristic of C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups in the butyl and ethylhexyl chains. libretexts.orgopenstax.org The absence of significant absorptions in the regions for hydroxyl (O-H, ~3300 cm⁻¹), carbonyl (C=O, ~1710 cm⁻¹), or carbon-carbon double bonds (C=C, ~1650 cm⁻¹) confirms the molecule's identity as a saturated ether. openstax.org

The key diagnostic band for the ether functional group is the C-O-C stretching vibration. For aliphatic ethers like this compound, this typically appears as a strong, prominent band in the fingerprint region, between 1050 and 1150 cm⁻¹. Other bands in the fingerprint region, such as those for C-H bending and rocking vibrations (e.g., ~1465 cm⁻¹ and ~1380 cm⁻¹), provide additional confirmation of the aliphatic structure. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH₃) | Strong, Sharp |

| 1450 - 1470 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

| 1370 - 1385 | C-H Bend (Rocking) | Alkane (CH₃) | Medium |

| 1050 - 1150 | C-O-C Stretch | Ether | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for a complete structural assignment of this compound. nih.gov Through a combination of ¹H NMR, ¹³C NMR, and ancillary experiments like DEPT (Distortionless Enhancement by Polarization Transfer), each unique proton and carbon atom in the structure can be identified and mapped. ruc.dk

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show several distinct signals corresponding to the different proton environments in the butyl and 2-ethylhexyl groups. The signals would appear in the aliphatic region (typically 0.8-3.5 ppm). Protons on carbons adjacent to the ether oxygen (the -CH₂-O- groups) would be the most downfield-shifted due to the oxygen's deshielding effect. The terminal methyl groups would appear as the most upfield signals. Spin-spin coupling would lead to characteristic splitting patterns (e.g., triplets for CH₃ groups next to a CH₂ group, and complex multiplets for the other methylene and methine protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, all 12 carbons are chemically distinct, and thus 12 separate signals would be expected. DEPT experiments would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. core.ac.uk Similar to the proton spectrum, the carbons bonded directly to the ether oxygen would have the largest chemical shifts (typically in the 60-80 ppm range).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

| O-C H₂-(CH₂)₂-CH₃ | ~70 | -O-CH₂- | ~3.4 | Triplet |

| -O-CH₂-C H₂-CH₂-CH₃ | ~32 | -CH₂- | ~1.5 | Multiplet |

| -(CH₂)₂-C H₂-CH₃ | ~19 | -CH₂- | ~1.4 | Multiplet |

| -(CH₂)₃-C H₃ | ~14 | -CH₃ | ~0.9 | Triplet |

| O-C H₂(CH)- | ~75 | -O-CH₂- | ~3.3 | Doublet |

| -O-CH₂-C H(CH₂CH₃)- | ~41 | -CH- | ~1.6 | Multiplet |

| -CH(C H₂CH₃)- | ~24 | -CH₂- | ~1.3 | Multiplet |

| -CH(CH₂C H₃) | ~11 | -CH₃ | ~0.9 | Triplet |

| -CH-(C H₂)₃-CH₃ | ~31 | -CH₂- | ~1.3 | Multiplet |

| -(CH₂)₂-C H₂-CH₂-CH₃ | ~29 | -CH₂- | ~1.3 | Multiplet |

| -(CH₂)₃-C H₂-CH₃ | ~23 | -CH₂- | ~1.3 | Multiplet |

| -(CH₂)₄-C H₃ | ~14 | -CH₃ | ~0.9 | Triplet |

Sample Preparation and Enrichment Strategies

Solid-Phase Microextraction (SPME) for Volatile Compound Analysis

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and highly effective sample preparation technique for concentrating volatile and semi-volatile compounds like this compound from various matrices prior to analysis by gas chromatography (GC). nih.govmdpi.com The technique integrates sampling, extraction, and concentration into a single step. mdpi.com It relies on the partitioning of analytes between the sample matrix and a coated fiber, which is then thermally desorbed in the GC injector. researchgate.net

For a relatively non-polar, volatile compound like this compound, a non-polar fiber coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) would be suitable. nih.govnih.gov The choice of fiber depends on the complexity of the sample matrix and the need to capture a broad range of volatiles. mdpi.com

The analysis is typically performed using headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample. hilarispublisher.com This minimizes matrix interference and is ideal for analyzing volatile compounds in solid or liquid samples. Key parameters that must be optimized to ensure efficient and reproducible extraction include extraction temperature, extraction time, and sample agitation. nih.gov

Table 4: Typical Parameters for HS-SPME Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Fiber Coating | DVB/CAR/PDMS or 100 µm PDMS | Adsorption of non-polar to semi-polar volatile compounds |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects, suitable for volatile analytes |

| Incubation/Extraction Temp. | 50 - 70 °C | Increases analyte volatility, facilitates transfer to headspace |

| Incubation/Extraction Time | 15 - 30 min | Allows the system to reach or approach equilibrium |

| Agitation | 250 - 500 rpm | Speeds up mass transfer and equilibrium |

| Desorption Temperature | 240 - 260 °C | Ensures complete transfer of analyte from fiber to GC column |

Solvent Extraction and Derivatization Methods for Complex Matrices

For complex matrices where analyte concentrations are low or interference is high, traditional solvent extraction, such as liquid-liquid extraction (LLE), can be employed. This method involves partitioning the analyte between two immiscible liquid phases. For extracting the non-polar this compound from an aqueous matrix, a non-polar organic solvent like hexane or dichloromethane would be effective. The organic phase, now enriched with the analyte, can be concentrated by evaporation before instrumental analysis.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as improving its volatility, thermal stability, or detectability. However, ethers like this compound are chemically quite inert and lack reactive functional groups (e.g., -OH, -NH₂, -COOH) that are typically targeted for derivatization. nih.gov Therefore, derivatization is generally not necessary or commonly applied for the analysis of this compound. Direct analysis by GC-MS following SPME or solvent extraction is the standard and more straightforward approach.

Research on Industrial and Specialized Applications of 1 Butoxy 2 Ethylhexane

Role as a Solvent in Chemical Synthesis and Industrial Processes

The molecular structure of 1-butoxy-2-ethylhexane, featuring an ether linkage flanked by a butyl and a bulky 2-ethylhexyl group, imparts specific solvent characteristics that are leveraged in industrial chemistry.

This compound has been identified as a suitable solvent in the preparation of catalyst complexes. For instance, it is listed as a potential ether solvent for forming a boron trifluoride-ether complex used to catalyze the polymerization of hydrocarbon-derived resins for adhesive applications. google.com Its function is to provide a non-reactive medium that facilitates the interaction between the catalyst components.

In the field of hydrometallurgy, specifically solvent extraction, ethers with similar structures are used as modifiers. Research comparing various ethers has shown that the degree of steric hindrance around the ether's oxygen atom influences its effectiveness. While a patent specifically evaluated t-butyl 2-ethylhexyl ether, it provides insight into how the branched structure of the 2-ethylhexyl group in compounds like this compound can modulate solvent performance in metal extractant formulations. google.com

The utility of this compound is also evident from its inclusion in standard analytical methods, which implies its stability and compatibility under certain conditions. For example, ASTM D3362-05, a standard test method for determining the purity of acrylates, lists butyl 2-ethylhexyl ether as a compound for which chromatographic values are established. scribd.com This suggests its presence in industrial acrylate (B77674) formulations and its compatibility with the reagents and conditions of gas chromatography, such as elevated temperatures in injection ports. scribd.com

Application as a Coalescing Agent in Coatings and Adhesives

This compound is utilized as an additive in various coating, sealant, and adhesive formulations, where it often functions as a coalescing agent or a process solvent. Its relatively high boiling point and solvent properties allow it to temporarily plasticize polymer particles, facilitating the formation of a continuous, uniform film as the coating or adhesive cures.

Studies analyzing the volatile organic compounds (VOCs) emitted from building materials have detected butyl 2-ethylhexyl ether in waterproofing products. mdpi.comresearchgate.net Its presence in these formulations points to its role in ensuring proper film formation. The data below shows the measured emission rates from a product containing this compound over time.

| Time Period | Area-Specific Emission Rate (qA) [µg/m²·h] |

|---|---|

| After 3 Days | 6 ± 1 |

| After 28 Days | 2 ± 1 |

Research into Fuel and Lubricant Additives

A significant area of research for this compound is its potential role as a fuel additive, particularly for diesel fuel. Patent literature describes processes for converting primary alcohols, such as ethanol (B145695) and 1-butanol (B46404) derived from biomass, into distillate-range ethers. google.comjustia.com In these processes, this compound is identified as a cross-etherification product. google.comjustia.com

The technology aims to produce compounds that can serve as cetane-improvers in diesel fuel, which is a critical parameter for combustion quality. google.com The conversion of ethanol into these heavier ethers represents a pathway to upgrade biofuels into blendstocks suitable for diesel engines, addressing a growing demand for such fuels. google.comjustia.com

Potential Applications in Material Science and Polymer Chemistry

In polymer chemistry, this compound (referred to as butyl(2-ethylhexyl)ether) is cited as a component in specialized plasticizer compositions. google.com One patent details a composition where it is blended with ester-based plasticizers for use in various resins, including:

Polyvinyl chloride (PVC)

Polyethylene

Polypropylene

Polyurethane

Thermoplastic elastomers

This plasticizer system is designed to improve properties like heat loss and workability, making the resulting resin compositions suitable for manufacturing wires, automobile interior materials, and sheets. google.com The ether compound is typically present in an amount of 0.01 to 20% by weight of the total plasticizer composition. google.com

Its use has also been noted in polymerization catalyst systems, where it is listed among other ethers as a potential component. kisti.re.kr Additionally, its presence as a volatile compound in PVC formulations further confirms its role as an additive in polymer applications. l-i.co.uk

Emerging Roles in Novel Chemical Technologies

The most prominent emerging role for this compound is in the field of sustainable chemistry and biofuels. Its synthesis from biomass-derived alcohols is part of a novel two-stage process that first couples primary alcohols into higher alcohols, followed by intermolecular dehydration to form distillate-range ethers. google.com

This technology is significant as it provides a method to convert the existing ethanol infrastructure toward the production of advanced biofuels. google.comjustia.com The ethers produced, including this compound, are valuable as high-cetane blendstocks for diesel, representing a technological advancement over traditional ethanol-to-gasoline pathways. google.com This positions this compound as a key product in emerging technologies aimed at creating more sustainable and higher-performance fuels.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-Butoxy-2-ethylhexane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-ethylhexanol and 1-bromobutane under reflux with a base (e.g., KOH) in a polar aprotic solvent. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or column chromatography is recommended. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Cross-referencing with spectral libraries (e.g., PubChem, NIST Chemistry WebBook) ensures accuracy .

Q. How can researchers characterize the solubility and phase behavior of this compound in different solvents?

- Methodological Answer : Use cloud point titration or UV-Vis spectroscopy to measure solubility in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents. For phase behavior, conduct dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Document temperature-dependent solubility using a controlled water bath and digital refractometry. Data should be cross-validated with Hansen solubility parameters and computational models (e.g., COSMO-RS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and chemical goggles for eye safety. In case of exposure, follow first-aid measures: rinse skin with soap/water (15+ minutes), flush eyes with saline solution, and seek medical attention if irritation persists. Toxicity screening (e.g., Ames test for mutagenicity) should precede large-scale use .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent impurities, tautomerism, or conformational isomerism. Use deuterated solvents for NMR to minimize interference. For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Compare results with computational simulations (e.g., DFT-based NMR prediction tools) and replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. What mechanistic insights explain the reactivity of this compound in radical-initiated oxidation reactions?

- Methodological Answer : Study reaction kinetics using radical initiators (e.g., AIBN) under varying oxygen pressures. Monitor intermediates via electron paramagnetic resonance (EPR) spectroscopy. Density functional theory (DFT) calculations can model transition states and bond dissociation energies (BDEs) to identify rate-determining steps. Validate findings with isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation pathways .

Q. How does the branched ether structure of this compound influence its biodegradation in environmental systems?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using OECD 301 standards. Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Molecular dynamics simulations can predict enzyme-substrate interactions (e.g., cytochrome P450 oxidation). Compare degradation rates with linear-chain analogs to isolate steric and electronic effects .

Q. What computational strategies predict the thermodynamic properties of this compound with high accuracy?

- Methodological Answer : Use group contribution methods (e.g., UNIFAC) for vapor-liquid equilibrium (VLE) predictions. Refine results with ab initio calculations (e.g., MP2 or CCSD(T)) for enthalpy of formation. Validate against experimental data from the NIST Chemistry WebBook. Machine learning models trained on PubChem datasets can further optimize predictions .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report reaction stoichiometry, catalyst loading, temperature, and solvent purity. Include raw spectral data (e.g., NMR peak integrals, GC retention times) in supplementary materials. For novel compounds, provide elemental analysis (C/H/N) and high-resolution mass spectrometry (HRMS) data. Use standardized nomenclature and IUPAC naming conventions .

Q. What statistical approaches address variability in toxicity assays for this compound?

- Methodological Answer : Apply ANOVA to assess dose-response variability across biological replicates. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Control batch effects by including reference toxins (e.g., sodium dodecyl sulfate) in each assay. Metadata should detail cell line passage numbers and incubation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。